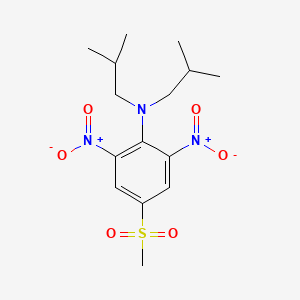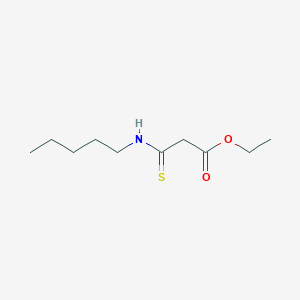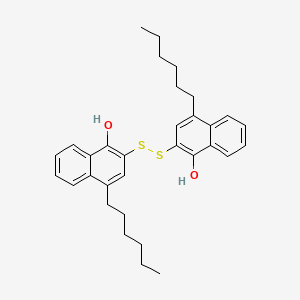
2,2'-Disulfanediylbis(4-hexylnaphthalen-1-ol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Disulfanediylbis(4-hexylnaphthalen-1-ol) is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a disulfide bridge linking two naphthalen-1-ol units, each substituted with a hexyl group. The presence of the disulfide bridge and the naphthalen-1-ol units contributes to its distinctive chemical behavior and potential utility in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis(4-hexylnaphthalen-1-ol) typically involves the reaction of 4-hexylnaphthalen-1-ol with a disulfide-forming reagent. One common method is the use of Lawesson’s reagent, which facilitates the formation of the disulfide bridge under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yields.
Industrial Production Methods
While specific industrial production methods for 2,2’-Disulfanediylbis(4-hexylnaphthalen-1-ol) are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Disulfanediylbis(4-hexylnaphthalen-1-ol) can undergo various chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bridge can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The hydroxyl groups on the naphthalen-1-ol units can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are typical reducing agents.
Substitution: Acid chlorides or alkyl halides can be used for esterification or etherification reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Esters or ethers, depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2,2’-Disulfanediylbis(4-hexylnaphthalen-1-ol) has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying disulfide chemistry.
Biology: Investigated for its potential role in redox biology and as a probe for studying disulfide bond formation and reduction in proteins.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems and as a component in controlled release formulations.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties
Wirkmechanismus
The mechanism of action of 2,2’-Disulfanediylbis(4-hexylnaphthalen-1-ol) primarily involves its disulfide bridge. The disulfide bond can undergo reversible cleavage and formation, making it a useful tool for studying redox processes. In biological systems, the compound can interact with thiol-containing proteins, influencing their structure and function by forming or breaking disulfide bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Disulfanediylbis(4-nitrophenol): Similar disulfide bridge but different substituents on the aromatic rings.
2,2’-Disulfanediylbis(n-sec-butylbenzamide): Features a disulfide bridge with benzamide substituents.
Uniqueness
2,2’-Disulfanediylbis(4-hexylnaphthalen-1-ol) is unique due to its specific combination of a disulfide bridge and hexylnaphthalen-1-ol units. This structure imparts distinct chemical properties, such as enhanced solubility in organic solvents and specific reactivity patterns, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
61351-13-1 |
|---|---|
Molekularformel |
C32H38O2S2 |
Molekulargewicht |
518.8 g/mol |
IUPAC-Name |
4-hexyl-2-[(4-hexyl-1-hydroxynaphthalen-2-yl)disulfanyl]naphthalen-1-ol |
InChI |
InChI=1S/C32H38O2S2/c1-3-5-7-9-15-23-21-29(31(33)27-19-13-11-17-25(23)27)35-36-30-22-24(16-10-8-6-4-2)26-18-12-14-20-28(26)32(30)34/h11-14,17-22,33-34H,3-10,15-16H2,1-2H3 |
InChI-Schlüssel |
YMWOCCSPSOEKSY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=CC(=C(C2=CC=CC=C21)O)SSC3=C(C4=CC=CC=C4C(=C3)CCCCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4-Bis[4-(propan-2-yl)phenyl]-1,4-dihydroisoquinolin-3(2H)-one](/img/structure/B14585225.png)

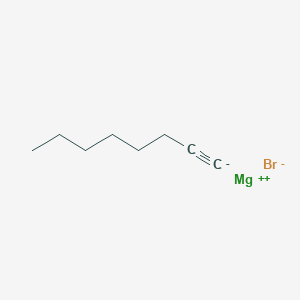
![2,4-Dimethyl-6,10-dithiaspiro[4.5]decan-1-one](/img/structure/B14585239.png)
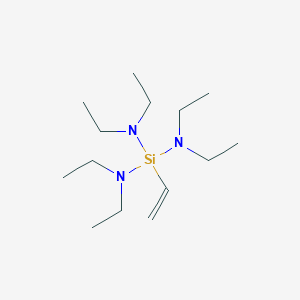
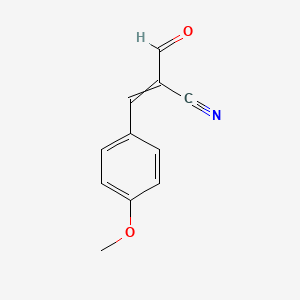
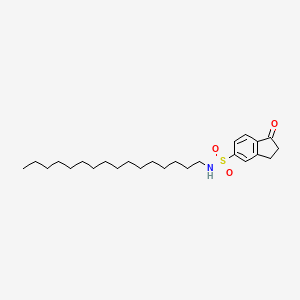


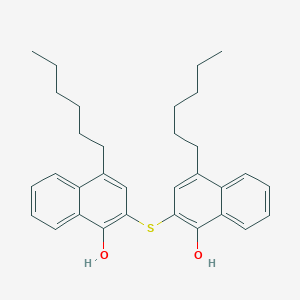
![1,1'-[(3-Phenoxyphenyl)methylene]dipiperidine](/img/structure/B14585297.png)
![(4S)-4-[(3,5-Dimethylphenoxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B14585313.png)
